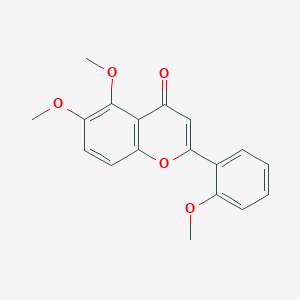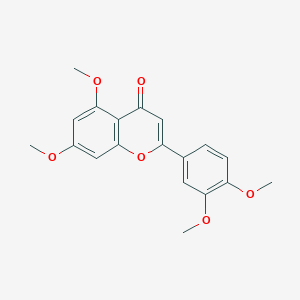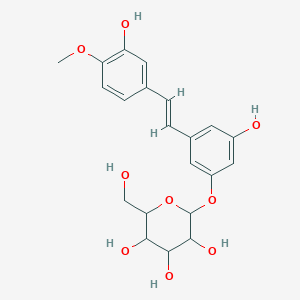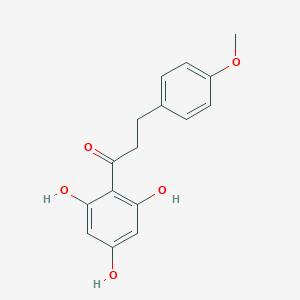
2',5,6-Trimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',5,6-Trimethoxyflavone, also known as TMF, is a flavonoid compound that is found in several plants, including Murraya koenigii, a common spice used in Indian cuisine. TMF has gained attention in the scientific community due to its potential therapeutic properties, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
2',5,6-Trimethoxyflavone (TMF) has demonstrated antiviral properties, particularly against herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus. Studies indicate that its antiviral action might involve virucidal activity, which suppresses viral binding to host cells at an early replication stage (Hayashi et al., 1997).
Antimicrobial Activity
TMF exhibits notable antimicrobial properties. For instance, derivatives of this compound isolated from various plants have shown antibiotic activity against a range of bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, and Aspergillus flavus (Zheng et al., 1996).
Antitumor and Anticancer Activity
TMF and its derivatives have been studied for their potential in cancer treatment. They have been found to inhibit tumor cell proliferation and neovascularization in various studies. For example, flavones isolated from Artemisia argyi exhibited antitumor activity and inhibited the growth of a colon tumor in mice (Seo et al., 2003).
Neuroprotective Effects
Research has also indicated that TMF derivatives may have neuroprotective effects, particularly in improving memory function in certain conditions. This is likely due to the modulation of cellular processes and pathways related to memory (Arsalandeh et al., 2015).
Inhibitory Effects on Enzymatic Activities
TMF and its derivatives have shown inhibitory effects on various enzymatic activities, which can be crucial for understanding their potential therapeutic applications. For example, they have exhibited DNA topoisomerase IIα inhibitory and anti-HIV-1 activities (Kongkum et al., 2012).
Eigenschaften
CAS-Nummer |
16266-97-0 |
|---|---|
Produktname |
2',5,6-Trimethoxyflavone |
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
5,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |
InChI-Schlüssel |
IQWXFMQSQNSHKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
Kanonische SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
melting_point |
124-125°C |
Physikalische Beschreibung |
Solid |
Synonyme |
5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















